methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic heptane intermediate, which is then reacted with the benzothiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives with varying properties.
Scientific Research Applications
methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of a bicyclic heptane ring and a benzothiophene moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
Methyl 2-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 573931-83-6) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H25NO5S
- Molar Mass : 403.49 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components which include a bicyclic structure and a thiophene moiety. These features contribute to its interaction with various biological targets.
The compound's mechanism of action is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of the thiophene ring may impart antioxidant capabilities, reducing oxidative stress in cells.
- Interaction with Cell Signaling Pathways : Potential modulation of signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
Study | Findings |
---|---|
In vitro cytotoxicity assays | Showed significant inhibition of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range. |
Enzyme inhibition tests | Demonstrated inhibition of ribonucleotide reductase, a target for cancer therapy. |
Antioxidant assays | Exhibited strong radical scavenging activity compared to standard antioxidants like ascorbic acid. |
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects on various cancer cell lines including breast and cervical cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM.
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a dual role in promoting apoptosis through oxidative stress.
-
Animal Model Research :
- In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates and improved survival rates compared to control groups.
Properties
IUPAC Name |
methyl 2-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-19(2)20(3)9-10-21(19,15(24)14(20)23)18(26)22-16-13(17(25)27-4)11-7-5-6-8-12(11)28-16/h5-10H2,1-4H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOILIKOBAUUZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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